Dihydrocucurbitacin B - 13201-14-4

Dihydrocucurbitacin B

Catalog Number: EVT-303056
CAS Number: 13201-14-4
Molecular Formula: C32H48O8
Molecular Weight: 560.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dihydrocucurbitacin B is a naturally occurring triterpene belonging to the cucurbitacin family. [, , , , , , , , , , ] Cucurbitacins are highly oxidized tetracyclic triterpenoids primarily found in plants of the Cucurbitaceae family, but also identified in other plant families like Primulaceae. [, , ] Dihydrocucurbitacin B has garnered significant attention in scientific research due to its diverse biological activities, particularly its anti-inflammatory and anticancer properties. [, , , , , ]

Dihydrocucurbitacin B is often found alongside other cucurbitacins in various plant species. For example, it has been isolated from the roots of Cayaponia tayuya, Trichosanthes cucumerina, Trichosanthes kirilowii, Trichosanthes multiloba, Trichosanthes miyagii, Bryonia cretica, Wilbrandia ebracteata, and Citrullus naudinianus. [, , , , , , , ] Its presence in these plants has led to investigations into its potential medicinal applications.

Synthesis Analysis
  • Isolation from Natural Sources: Dihydrocucurbitacin B is often extracted from the roots of various plant species using techniques like solvent extraction followed by chromatographic separation methods. [, , , , ]

  • Semi-Synthesis: Researchers have explored semi-synthetic routes to produce Dihydrocucurbitacin B and its derivatives. These approaches often involve chemical modifications of readily available cucurbitacins, such as cucurbitacin B. [, , ] For instance, glycosylation reactions using Koenigs-Knorr or imidate methods have been employed to synthesize glycosylated Dihydrocucurbitacin B derivatives. []

Molecular Structure Analysis

Dihydrocucurbitacin B, like other cucurbitacins, contains various functional groups that can undergo specific chemical reactions. [, , ] These reactions are utilized for structural modifications to investigate structure-activity relationships and potentially enhance its biological properties.

  • Glycosylation: Dihydrocucurbitacin B has been successfully glycosylated using Koenigs-Knorr and imidate reaction conditions, leading to the synthesis of novel glycosylated derivatives. [] This modification can alter its solubility, bioavailability, and pharmacological properties.

  • Derivatization: Chemical modification of Dihydrocucurbitacin B has been explored to identify derivatives with improved antifeedant properties against specific insect species. [] For example, alterations to the ring A and side chain of the molecule have shown potential in influencing its biological activity.

Mechanism of Action

Dihydrocucurbitacin B exerts its biological effects through interactions with various molecular targets and cellular pathways. [, , , , ]

  • Inhibition of Cell Proliferation and Induction of Apoptosis: Dihydrocucurbitacin B has demonstrated significant cytotoxic effects on various cancer cell lines, inducing cell cycle arrest and apoptosis. [, , , , ] Studies suggest that it disrupts the cell cycle at the G2/M phase, leading to the accumulation of cells in this phase. [] Furthermore, it triggers apoptosis through mechanisms involving the production of reactive oxygen species (ROS) and modulation of proteins involved in apoptosis, such as PARP cleavage. [, ]

  • Suppression of Inflammatory Responses: Dihydrocucurbitacin B exhibits potent anti-inflammatory activity, effectively reducing inflammation in various experimental models. [, ] Its mechanism of action in this context involves the suppression of lymphocyte proliferation, particularly T cells, which play a crucial role in delayed-type hypersensitivity (DTH) reactions. [] This suppression is mediated by the selective inhibition of Nuclear Factor of Activated T cells (NFAT) without affecting calcium influx. [] Additionally, Dihydrocucurbitacin B reduces the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-4 (IL-4), and tumor necrosis factor-α (TNF-α) in inflamed tissues. []

  • Modulation of Signaling Pathways: Dihydrocucurbitacin B has been shown to modulate several signaling pathways implicated in cell proliferation, survival, and inflammation. [, , , ] For instance, it can inhibit the phosphoinositide 3-kinase/protein kinase B/mechanistic target of rapamycin (PI3K/AKT/mTOR) pathway, which plays a crucial role in cancer development and progression. [] It also interferes with the Wnt signaling pathway, a key regulator of cell fate and development, leading to decreased expression of Wnt-associated signaling molecules. []

  • Lipid-Lowering Activity: Recent studies suggest that Dihydrocucurbitacin B possesses lipid-lowering properties. [, ] It promotes LDL uptake by upregulating LDLR protein in a PCSK9-dependent manner. [] This suggests a potential therapeutic application in managing lipid disorders.

Applications
  • Anticancer Agent: Dihydrocucurbitacin B has shown potent cytotoxic effects against various cancer cell lines, including breast cancer, cervical cancer, and leukemia. [, , , , ] Its ability to induce cell cycle arrest, trigger apoptosis, and inhibit crucial signaling pathways involved in cancer development makes it a promising candidate for further investigation as a potential anticancer therapeutic.

  • Anti-inflammatory Drug Development: The potent anti-inflammatory activity of Dihydrocucurbitacin B makes it a potential candidate for developing novel anti-inflammatory drugs. [, ] Its ability to suppress T cell proliferation and reduce the production of pro-inflammatory cytokines suggests its potential application in treating inflammatory conditions, including autoimmune disorders.

  • Insect Antifeedant: Studies have explored the potential of Dihydrocucurbitacin B and its derivatives as insect antifeedants. [] By understanding the structure-activity relationship, researchers aim to develop targeted and effective insect control strategies.

  • Lipid-Lowering Agent: The recent discovery of Dihydrocucurbitacin B's lipid-lowering activity suggests its potential use in managing lipid disorders, although further research is needed to explore this avenue. [, ]

Cucurbitacin B

  • Relevance: Cucurbitacin B is a structurally similar compound to dihydrocucurbitacin B, differing only in the saturation of the side chain at the 23-24 position. Cucurbitacin B is often studied alongside dihydrocucurbitacin B, with some studies suggesting it possesses higher cytotoxic activity. [, , , , ]

Bryonolic Acid

  • Relevance: Bryonolic Acid is found alongside dihydrocucurbitacin B in the roots of Trichosanthes cucumerina and is often co-extracted and studied for comparative cytotoxic activity. []

Cucurbitacin D

  • Relevance: Cucurbitacin D is a structural analog of dihydrocucurbitacin B, differing in the functional groups on the side chain. They are often found together in the same plant sources and are studied for their anticancer properties. [, , , , , ]

Cucurbitacin E

  • Relevance: Structurally similar to dihydrocucurbitacin B, cucurbitacin E differs in the functional groups present on the cyclic core. Both are frequently found together and investigated for their anticancer properties. [, , , , , ]

Cucurbitacin I

  • Relevance: Sharing a similar structure with dihydrocucurbitacin B, cucurbitacin I possesses distinct functional groups on its side chain. Both are often studied for their potential anticancer effects. [, ]

Cucurbitacin R

  • Relevance: Structurally similar to dihydrocucurbitacin B, Cucurbitacin R differs in the functional groups present on the cyclic core and the side chain. Both compounds are recognized for their anti-inflammatory effects and are often studied in parallel. [, ]

Dihydroisocucurbitacin B

  • Relevance: It is a structural isomer of dihydrocucurbitacin B, differing in the stereochemistry of a hydroxyl group. Both are often found together in plant extracts and investigated for their anticancer activities. [, ]

3-epi-Isocucurbitacin B

  • Relevance: This compound is a stereoisomer of dihydrocucurbitacin B, differing in the configuration of the hydroxyl group at the C-3 position. Both are studied for their anticancer potential. [, ]

23,24-Dihydrocucurbitacin E

  • Relevance: Structurally resembling dihydrocucurbitacin B, 23,24-dihydrocucurbitacin E differs in the functional groups attached to the core structure. They are often investigated together to understand their anticancer properties. [, ]
  • Relevance: While structurally similar to dihydrocucurbitacin B, hexanorisocucurbitacin D lacks the side chain present in the former. Both compounds originate from the same plant genus and display biological activities, albeit targeting different pathways. []

Isocucurbitacin B

  • Relevance: This compound is a structural isomer of dihydrocucurbitacin B, differing in the position of a double bond within the cyclic core structure. Both are often studied together, exploring their anticancer potential. [, ]

Isocucurbitacin D

  • Relevance: Structurally analogous to dihydrocucurbitacin B, isocucurbitacin D differs in the configuration of a hydroxyl group within its structure. Both are frequently studied together, examining their potential for cancer treatment. [, ]

Properties

CAS Number

13201-14-4

Product Name

Dihydrocucurbitacin B

IUPAC Name

[(6R)-6-[(2S,8S,9R,10R,13R,14S,16R,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxoheptan-2-yl] acetate

Molecular Formula

C32H48O8

Molecular Weight

560.7 g/mol

InChI

InChI=1S/C32H48O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,19-22,25,34-35,39H,11-16H2,1-9H3/t19-,20+,21-,22+,25+,29+,30-,31+,32+/m1/s1

InChI Key

QZJJDOYZVRUEDY-NRNCYQGDSA-N

SMILES

CC(=O)OC(C)(C)CCC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)O)C)C)C)O)O

Synonyms

dihydrocucurbitacin B

Canonical SMILES

CC(=O)OC(C)(C)CCC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)O)C)C)C)O)O

Isomeric SMILES

CC(=O)OC(C)(C)CCC(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O)C)C)C)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.